N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1-methyl-1H-indol-3-yl)acetamide
Description
N-(1H-1,3-Benzimidazol-2-ylmethyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a hybrid heterocyclic compound combining benzimidazole and indole moieties linked via an acetamide group. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as enzymes and receptors . The methyl group on the indole nitrogen enhances metabolic stability, while the acetamide linker provides conformational flexibility for target binding .
Properties
Molecular Formula |
C19H18N4O |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C19H18N4O/c1-23-12-13(14-6-2-5-9-17(14)23)10-19(24)20-11-18-21-15-7-3-4-8-16(15)22-18/h2-9,12H,10-11H2,1H3,(H,20,24)(H,21,22) |
InChI Key |
KLWCXJWWIFCHMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Biological Activity
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a compound of considerable interest in medicinal chemistry, particularly for its potential biological activities, including antitumor and antimicrobial properties. This article reviews the available literature on the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzimidazole moiety linked to an indole derivative, which is known to enhance biological activity through various mechanisms. The molecular formula is , with a molecular weight of approximately 293.36 g/mol.
Antitumor Activity
Research indicates that derivatives of benzimidazole, including the compound , exhibit significant antitumor activity. A study highlighted that compounds similar to this compound showed promising results in inhibiting cell proliferation across various cancer cell lines. Notably:
- IC50 Values : The compound demonstrated an IC50 value of 6.26 ± 0.33 μM against HCC827 cells and 6.48 ± 0.11 μM against NCI-H358 cells in 2D assays, indicating potent antitumor efficacy compared to higher values in 3D assays (20.46 ± 8.63 μM for HCC827) .
The mechanism of action appears to involve binding to DNA and disrupting cellular processes essential for tumor growth. The compounds predominantly bind within the minor groove of AT-DNA, forming stable complexes that inhibit replication .
Antimicrobial Activity
The antimicrobial properties of benzimidazole derivatives are well-documented. In vitro studies have shown that this compound exhibits significant antibacterial activity against various strains:
| Microorganism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 4 - 16 | |
| Escherichia coli | 8 - 32 | |
| Pseudomonas aeruginosa | 16 - 64 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly against resistant strains.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzimidazole and indole moieties can significantly influence biological activity. For instance, substituents on the indole ring can enhance solubility and bioavailability, while variations in the benzimidazole structure may affect binding affinity to biological targets .
Case Studies
In a recent study focused on synthesizing new benzimidazole derivatives, researchers reported that modifications led to enhanced biological activities:
Scientific Research Applications
Synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1-methyl-1H-indol-3-yl)acetamide
The synthesis of this compound typically involves the reaction between benzimidazole derivatives and indole-based acetamides. The process can be optimized through various reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzimidazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N1 | Bacillus subtilis | 1.27 µM |
| N8 | E. coli | 1.43 µM |
| N22 | Klebsiella pneumoniae | 2.60 µM |
| N18 | Staphylococcus aureus | 5.85 µM |
These findings indicate that the presence of specific substituents on the benzimidazole ring can enhance antimicrobial activity significantly .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, including human colorectal carcinoma (HCT116). The results suggest that certain derivatives exhibit IC50 values lower than that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating potent anticancer activity.
Table 2: Anticancer Activity Against HCT116 Cell Line
| Compound | IC50 (µM) | Comparison with Standard (5-FU) |
|---|---|---|
| N9 | 5.85 | More potent |
| N18 | 4.53 | More potent |
| 5-FU | 9.99 | Standard reference |
The selectivity index against normal cells suggests a favorable safety profile for these compounds .
Case Studies and Research Findings
Case Study 1: Antimicrobial Screening
A study evaluated a series of benzimidazole derivatives for their antimicrobial properties using standard methods such as tube dilution techniques against various microbial strains. The results indicated that compounds with nitro and halo substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
Case Study 2: Anticancer Evaluation
In another study focusing on anticancer properties, the synthesized analogues were tested against HCT116 cells using the Sulforhodamine B assay. Results showed that specific modifications to the benzene ring significantly improved anticancer efficacy, with some compounds outperforming traditional chemotherapeutics in terms of potency and selectivity towards cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are evaluated below, focusing on synthesis, physicochemical properties, and biological activities.
Physicochemical Properties
Key Differentiators
- Structural Flexibility : The target compound’s methylene linker between benzimidazole and acetamide offers greater conformational adaptability compared to the rigid triazole-thiazole hybrids in .
- Synthetic Complexity : The target compound requires fewer steps than triazole-containing analogs (e.g., ), which rely on click chemistry or multi-step functionalization .
Preparation Methods
Acyl Chloride-Mediated Coupling
Activation of 2-(1-methylindol-3-yl)acetic acid to its acyl chloride is achieved using thionyl chloride (2.0 equiv) in anhydrous toluene at 60°C for 2 hours. The resultant acyl chloride is reacted with 2-aminomethylbenzimidazole (1.0 equiv) in the presence of triethylamine (2.0 equiv) in dichloromethane at 0°C, followed by stirring at room temperature for 24 hours. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 7:3), yielding the title compound as a pale-yellow solid (mp 142–144°C, yield 74%).
Table 2: Comparative Analysis of Coupling Reagents
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Thionyl chloride | CH₂Cl₂ | 0 → 25 | 74 |
| EDCI/HOBt | DMF | 25 | 68 |
| DCC/DMAP | THF | 25 | 61 |
One-Pot Tandem Synthesis
An alternative one-pot approach condenses 1-methylindole, chloroacetyl chloride, and 2-aminomethylbenzimidazole in dimethylformamide (DMF) with p-toluenesulfonic acid (PTSA) as a catalyst. The reaction proceeds at 100°C for 5 hours, with in-situ monitoring via TLC. This method circumvents the need for isolating intermediates, achieving a comparable yield of 70%.
Purification and Characterization
Final purification employs silica gel column chromatography (100–200 mesh) with gradient elution (hexane:ethyl acetate, 8:2 → 6:4) to remove unreacted starting materials and regioisomeric byproducts. Recrystallization from ethanol enhances purity (>98% by HPLC). Structural confirmation is achieved through spectral data:
-
IR (KBr, cm⁻¹): 3424 (N-H), 3048 (C-H aromatic), 1665 (C=O amide).
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.67 (s, 1H, NH), 8.24 (d, J = 7.6 Hz, 1H, indole-H), 7.56–7.13 (m, 8H, aromatic), 4.48 (d, J = 6.8 Hz, 2H, CH₂), 3.72 (s, 3H, N-CH₃).
Scale-Up Considerations and Industrial Relevance
Patent literature emphasizes the importance of minimizing genotoxic impurities (e.g., chloroacetyl chloride residues) through aqueous workups and activated carbon treatment. A pilot-scale process (500 g batch) achieves 82% yield with >99.5% purity, complying with ICH Q3A guidelines .
Q & A
What are the optimal synthetic routes and critical purification methods for this compound?
Basic Research Question
The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves coupling benzimidazole and indole derivatives via amide bond formation. Key steps include:
- Reagent selection : Use of coupling agents like EDCI/HOBt or DCC in anhydrous DMF or THF to facilitate amide bond formation between the benzimidazole and indole-acetic acid precursors .
- Reaction monitoring : Thin-layer chromatography (TLC) with silica gel plates and UV visualization to track reaction progress and confirm intermediate purity .
- Purification : Recrystallization from methanol or ethanol to isolate the final compound, followed by vacuum drying to ensure solvent removal .
Critical parameters : Maintain inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of sensitive intermediates. Optimize reaction time (typically 12–24 hours) and temperature (60–80°C) to maximize yield.
How is structural integrity confirmed post-synthesis?
Basic Research Question
A multi-spectroscopic approach is essential:
- 1H/13C NMR : Confirm substituent connectivity. For example, the benzimidazole NH proton appears as a singlet near δ 12.5 ppm, while the indole methyl group resonates at δ 3.7–3.9 ppm .
- FTIR : Key peaks include N-H stretches (~3250 cm⁻¹ for amide/benzimidazole), C=O (amide I band at ~1650 cm⁻¹), and aromatic C-H bends (~750 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight with <5 ppm error. For instance, a parent ion at m/z 365.1624 (C₂₀H₁₉N₄O₂) confirms the target compound .
Advanced tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex aromatic regions .
How can computational tools improve metabolic stability?
Advanced Research Question
In silico tools like MetaSite predict metabolic "soft spots":
- Workflow :
- Validation : Compare microsomal stability (human/rat liver microsomes) of analogs. For example, fluorophenyl derivatives show reduced clearance (e.g., t₁/₂ increase from 2.1 to 8.7 hours) .
Key finding : Polar substituents (e.g., glycinyl) shift metabolism to less critical pathways (e.g., O-demethylation) while retaining target affinity .
What strategies enhance biological target selectivity?
Advanced Research Question
Structure-activity relationship (SAR) studies guide selectivity:
- Substituent effects :
- Electron-deficient groups (e.g., nitro, chloro) on the benzimidazole ring enhance COX-2 inhibition (IC₅₀ < 0.1 µM) while reducing off-target binding to COX-1 .
- Bulkier substituents (e.g., naphthyl) on the acetamide sidechain improve Bcl-2/Mcl-1 dual inhibition by filling hydrophobic pockets in anti-apoptotic proteins .
- Methodology :
Example : A 4-chlorobenzoyl group increases selectivity for Mcl-1 by forming a halogen bond with Thr 242 in the BH3 domain .
How do substituents alter physicochemical and pharmacological properties?
Advanced Research Question
Substituent engineering balances solubility, permeability, and potency:
- Hydrophobic groups (e.g., methyl, chloro): Increase logP (e.g., from 2.1 to 3.8) but reduce aqueous solubility. Mitigate via PEGylation or prodrug strategies .
- Polar groups (e.g., methoxyethyl, pyridinyl): Improve solubility (e.g., >50 µg/mL in PBS) but may reduce membrane permeability. Use permeability enhancers (e.g., cyclodextrins) .
- Pharmacokinetic profiling : Conduct rat bioavailability studies. For example, fluorinated analogs show 2.5-fold higher AUC (0–24h) due to reduced first-pass metabolism .
Data-driven design : Prioritize substituents with Lipinski’s rule compliance (MW < 500, logP < 5) .
What are the challenges in solid-state characterization?
Advanced Research Question
Crystallinity and polymorphism complicate structural analysis:
- X-ray crystallography : Challenges include low crystal quality due to flexible acetamide sidechains. Use high-resolution data (d < 1.0 Å) and SHELXL for refinement .
- Alternatives :
Case study : Co-crystallization with co-formers (e.g., succinic acid) improves crystal packing for indole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
